molecular formula C9H19ClO B12519444 1-Chloro-2-ethoxyheptane CAS No. 656820-35-8

1-Chloro-2-ethoxyheptane

Cat. No.: B12519444
CAS No.: 656820-35-8
M. Wt: 178.70 g/mol
InChI Key: ILFLZRZKXGYOGM-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxyheptane is an organic compound with the molecular formula C₉H₁₉ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and an ethoxy group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxyheptane can be synthesized through the reaction of 1-chloroheptane with sodium ethoxide in an appropriate solvent. The reaction typically proceeds under reflux conditions to ensure complete conversion. The general reaction is as follows: [ \text{C}7\text{H}{15}\text{Cl} + \text{NaOEt} \rightarrow \text{C}9\text{H}{19}\text{ClO} + \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxyheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-ethoxyheptane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: 2-ethoxyheptanol, 2-ethoxyheptanamine.

    Oxidation: 2-ethoxyheptanal, 2-ethoxyheptanoic acid.

    Reduction: 2-ethoxyheptane.

Scientific Research Applications

1-Chloro-2-ethoxyheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in studies involving chlorinated ethers.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxyheptane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being a good leaving group, facilitates these reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

    1-Chloro-2-methoxyheptane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Chloro-2-ethoxyethane: Shorter carbon chain, leading to different physical and chemical properties.

    1-Chloro-2-ethoxyhexane: One carbon less in the chain, affecting its reactivity and applications.

Uniqueness: 1-Chloro-2-ethoxyheptane is unique due to its specific combination of a chlorine atom and an ethoxy group on a heptane backbone

Properties

CAS No.

656820-35-8

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

1-chloro-2-ethoxyheptane

InChI

InChI=1S/C9H19ClO/c1-3-5-6-7-9(8-10)11-4-2/h9H,3-8H2,1-2H3

InChI Key

ILFLZRZKXGYOGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCl)OCC

Origin of Product

United States

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